molecular formula C13H21NO4 B13902471 3-(1-Boc-piperidin-3-yl)acrylic acid

3-(1-Boc-piperidin-3-yl)acrylic acid

Cat. No.: B13902471
M. Wt: 255.31 g/mol
InChI Key: UZJNJAMJSKLINB-SREVYHEPSA-N
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Description

3-(1-Boc-piperidin-3-yl)acrylic acid is a compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Boc-piperidin-3-yl)acrylic acid typically involves the protection of piperidine with a Boc group followed by the introduction of the acrylic acid moiety. One common method involves the reaction of Boc-protected piperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Boc-piperidin-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the acrylic acid.

    Substitution: Free amine derivatives.

Scientific Research Applications

3-(1-Boc-piperidin-3-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify peptides and proteins for studying biological processes.

    Medicine: It serves as a building block for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Boc-piperidin-3-yl)acrylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Boc-piperidin-4-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 4-position of the piperidine ring.

    3-(1-Boc-piperidin-2-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 2-position of the piperidine ring.

Uniqueness

3-(1-Boc-piperidin-3-yl)acrylic acid is unique due to the specific positioning of the acrylic acid moiety at the 3-position of the piperidine ring. This positioning can influence the reactivity and properties of the compound, making it suitable for specific synthetic and biological applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(Z)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6-

InChI Key

UZJNJAMJSKLINB-SREVYHEPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)/C=C\C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O

Origin of Product

United States

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